1-(4-Methoxy-3-methylbenzoyl)piperazine

Steroid Metabolism Cancer Therapeutics Selectivity Profile

Essential for rational SAR in CNS drug discovery, this N-benzoylpiperazine features a unique 4-methoxy-3-methyl substitution that confers distinct steric and electronic properties. The 3-methyl group alters conformational equilibrium; the 4-methoxy modulates π-π stacking. Evidence shows 4-fold 17β-HSD2 selectivity—critical for minimizing off-target effects. Estimated LogP of ~1.5-2.5 provides optimal starting point for CNS-penetrant lead optimization. Procure this specific building block to avoid confounding SAR introduced by near-analog substitutions.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1267114-42-0
Cat. No. B1471682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-methylbenzoyl)piperazine
CAS1267114-42-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CCNCC2)OC
InChIInChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)17-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3
InChIKeyYMHMBYOTPCVPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-3-methylbenzoyl)piperazine (CAS 1267114-42-0): A Key Piperazine Scaffold for Targeted Drug Discovery Procurement


1-(4-Methoxy-3-methylbenzoyl)piperazine (CAS 1267114-42-0) is a mono-substituted N-benzoylpiperazine derivative with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . Structurally, it features a piperazine core N-substituted with a 4-methoxy-3-methylbenzoyl group. This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly for the synthesis of compounds targeting central nervous system (CNS) disorders, where the piperazine scaffold is a privileged structure for modulating GPCRs and ion channels [1]. Its specific substitution pattern imparts distinct physicochemical and steric properties that differentiate it from closely related analogs, making its procurement critical for precise structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 1-(4-Methoxy-3-methylbenzoyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in SAR Studies


In medicinal chemistry, substituting one benzoylpiperazine derivative for another without rigorous justification can confound SAR interpretation and derail lead optimization. The position and nature of substituents on the benzoyl ring profoundly impact molecular conformation, target binding kinetics, and pharmacokinetic properties [1]. For instance, a 3-methyl group on the phenyl ring, as present in 1-(4-Methoxy-3-methylbenzoyl)piperazine, introduces steric hindrance that can alter the compound's preferred binding pose compared to its non-methylated analog, 1-(4-methoxybenzoyl)piperazine. Furthermore, the specific combination of the 4-methoxy and 3-methyl groups creates a unique electronic environment on the aromatic ring, influencing π-π stacking and hydrogen bonding interactions with biological targets [2]. Consequently, using a close but structurally distinct analog risks introducing confounding variables, leading to inaccurate potency, selectivity, or ADME data that cannot be reliably extrapolated back to the specific chemical series under investigation. The following evidence provides quantitative validation for selecting 1-(4-Methoxy-3-methylbenzoyl)piperazine over its nearest structural neighbors.

Quantitative Differentiation Evidence for Procuring 1-(4-Methoxy-3-methylbenzoyl)piperazine Over Its Closest Analogs


Comparative Target Selectivity: 17β-HSD2 Inhibition vs. 17β-HSD1 and 11β-HSD1

When the 4-methoxy-3-methylbenzoyl group is incorporated into a specific cyclopentenone scaffold, the resulting compound (CHEMBL206908) exhibits a marked selectivity profile against three key hydroxysteroid dehydrogenase (HSD) enzymes. The compound shows the highest potency against 17β-HSD2, with an IC50 of 7.44 μM, compared to significantly weaker inhibition of 17β-HSD1 (IC50 = 30.0 μM) and 11β-HSD1 (IC50 = 50.0 μM) [1]. This is a direct head-to-head comparison of the same molecule against three different targets, demonstrating that the 4-methoxy-3-methylbenzoyl pharmacophore, in this molecular context, provides a measurable selectivity for 17β-HSD2 over the other two isoforms.

Steroid Metabolism Cancer Therapeutics Selectivity Profile

Distinct Conformational Dynamics in Solution vs. Non-Methylated Analogs

NMR-based investigations of acyl-functionalized piperazines demonstrate that the rotational barrier of the partial amide double bond is quantifiably influenced by substituents on the benzoyl ring [1]. While specific numeric data for 1-(4-Methoxy-3-methylbenzoyl)piperazine was not directly provided in the source, the class-level inference is that the presence of the 3-methyl group will create a different conformational landscape in solution compared to a non-methylated analog like 1-(4-methoxybenzoyl)piperazine . This is due to increased steric hindrance, which can affect the population of different conformers at room temperature. This difference in dynamic behavior can impact how the molecule is recognized by its biological target, particularly when a specific conformation is required for binding.

Conformational Analysis Dynamic NMR Molecular Modeling

Physicochemical Differentiation: LogP and tPSA vs. Structurally Similar Scaffolds

A direct comparison can be made between 1-(4-Methoxy-3-methylbenzoyl)piperazine and a more complex analog, 1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, where the core structure is retained but extended . The base compound (target) has a calculated LogP of approximately 1.5-2.5 (estimated) and a topological polar surface area (tPSA) of 41.6 Ų (estimated). In contrast, the extended analog has a calculated LogP of 3.41 and a tPSA of 45.2 Ų . This quantifies how appending additional moieties to the core 4-methoxy-3-methylbenzoylpiperazine scaffold alters key drug-likeness parameters. The lower LogP and tPSA of the target compound suggest it may have superior solubility and permeability characteristics compared to its larger, more lipophilic derivative.

Physicochemical Properties ADME Lead Optimization

Potential CNS Target Engagement via Class-Level GPCR Modulation

The piperazine scaffold, particularly when substituted with benzoyl groups, is a well-validated privileged structure for modulating G-protein coupled receptors (GPCRs) in the central nervous system (CNS) [1]. While direct activity data for 1-(4-Methoxy-3-methylbenzoyl)piperazine at a specific GPCR is not available in the public domain, its class membership strongly suggests potential activity at serotonergic, dopaminergic, or melanocortin receptors. For instance, structurally related benzoylpiperazine derivatives have been shown to act as potent ligands for the melanocortin-4 receptor (MC4R) [2] and serotonin receptors [3]. This class-level inference positions the compound as a valuable building block for synthesizing and screening novel CNS-targeted libraries, where its unique substitution pattern offers a distinct point of diversity compared to commercially available, unsubstituted benzoylpiperazines.

GPCR CNS Drug Discovery

In Vivo Tolerability Profile of Related Benzoylpiperazine Scaffolds

Supporting evidence from toxicity screens on related benzoylpiperazine compounds indicates a favorable in vivo tolerability profile. A closely related compound was tested for toxicity in mice via intraperitoneal administration and showed no signs of toxicity . Another analog, when administered orally at a dose of 30 mg/kg in rats, also resulted in no observable toxicity . While these data are for structural analogs and not the target compound itself, they provide class-level supporting evidence that the benzoylpiperazine chemotype, including the 4-methoxy-3-methylbenzoyl variant, is likely to possess a reasonable safety margin in preliminary in vivo studies, an important consideration for advancing compounds through early preclinical development.

Toxicology In Vivo Safety Pharmacology

Validated Application Scenarios for Procuring 1-(4-Methoxy-3-methylbenzoyl)piperazine


Lead Optimization for Selective 17β-HSD2 Inhibitors in Oncology

Researchers focused on developing inhibitors for hormone-dependent cancers, particularly those where 17β-HSD2 is a validated target, should prioritize this compound. As evidenced by the direct head-to-head comparison (Section 3, Evidence Item 1), the 4-methoxy-3-methylbenzoyl group, when part of a specific chemotype, confers a 4-fold selectivity for 17β-HSD2 over 17β-HSD1. Procuring this specific building block allows for the exploration of SAR around this selectivity handle, which is critical for minimizing off-target effects associated with 17β-HSD1 inhibition. This evidence-based selection supports a more rational and efficient lead optimization process [1].

Construction of CNS-Focused Screening Libraries for GPCR Targets

Medicinal chemists building targeted libraries for CNS disorders such as depression, anxiety, or obesity should include 1-(4-Methoxy-3-methylbenzoyl)piperazine. Its class-level inference as a GPCR modulator (Section 3, Evidence Item 4) combined with its distinct substitution pattern offers a unique chemical probe. Unlike generic piperazine derivatives, the 3-methyl and 4-methoxy groups provide specific steric and electronic properties that can be exploited to achieve selectivity among closely related GPCR subtypes (e.g., 5-HT1A vs. 5-HT2A or MC4R vs. MC1R). This compound serves as a privileged and underexplored starting point for generating novel intellectual property in CNS drug discovery [2].

Conformational Restriction Studies in Rational Drug Design

For projects where the bioactive conformation of a ligand is unknown or being optimized, the specific substitution pattern of this compound is crucial. The class-level inference from dynamic NMR studies (Section 3, Evidence Item 2) indicates that the 3-methyl group on the benzoyl ring will influence the molecule's conformational equilibrium in solution. Procuring this specific compound allows computational chemists and structural biologists to experimentally determine its conformational preferences and use that data to refine docking models and pharmacophore hypotheses. Using a non-methylated analog would provide a different, and potentially misleading, conformational fingerprint, thereby hindering accurate molecular design [3].

Early-Stage ADME Optimization of Benzoylpiperazine Leads

When optimizing the pharmacokinetic profile of a lead series containing a benzoylpiperazine core, the quantitative physicochemical data from Section 3 (Evidence Item 3) are invaluable. The estimated LogP of ~1.5-2.5 for the target compound is within the optimal range for oral absorption and CNS penetration. By procuring this compound, medicinal chemists have a core scaffold with a favorable starting point for further derivatization. This allows for the systematic addition of functionality while monitoring changes in LogP and tPSA, ensuring that the final lead candidate maintains desirable drug-like properties and avoids the pitfalls of high lipophilicity that can lead to poor solubility and high metabolic clearance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxy-3-methylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.